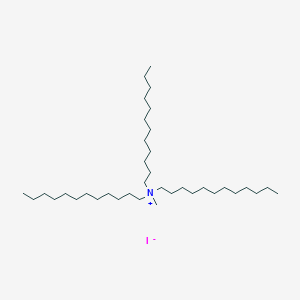
Tridodecylmethylammonium iodide
Vue d'ensemble
Description
Tridodecylmethylammonium iodide is a quaternary ammonium compound with the molecular formula C₃₇H₇₈IN and a molecular weight of 663.93 g/mol . It is known for its role as a cationic surfactant and phase-transfer catalyst. This compound is characterized by its ability to form micelles and its effectiveness in various chemical reactions, particularly in organic synthesis .
Mécanisme D'action
Target of Action
Tridodecylmethylammonium iodide is a member of the quaternary ammonium family and serves as an organic cationic surfactant . Its primary targets are typically lipid bilayers and other hydrophobic regions in biological systems, where it can interact with and modify their properties .
Mode of Action
As a triple-chained cationic surfactant, this compound can interact with its targets by inserting its hydrophobic chains into the lipid bilayers, thereby altering their properties . It can also act as a phase-transfer catalyst in the oxidation of hydrocarbons by O2 .
Biochemical Pathways
Its role as a surfactant suggests that it may influence the properties of lipid bilayers and other hydrophobic regions, potentially affecting various cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its specific application. For instance, when used to prepare a glucose oxidase enzyme immobilized iodide electrode, it can facilitate the detection of glucose concentration .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, its effectiveness as a surfactant or phase-transfer catalyst may be affected by factors such as temperature, pH, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
Tridodecylmethylammonium iodide acts as a triple-chained cationic surfactant, which allows it to interact with a variety of biomolecules. It is particularly useful in the preparation of glucose oxidase enzyme immobilized iodide electrodes for glucose detection . The compound interacts with enzymes such as glucose oxidase, facilitating the immobilization process and enhancing the enzyme’s stability and activity. Additionally, this compound serves as a phase-transfer catalyst in the oxidation of hydrocarbons by molecular oxygen, indicating its role in facilitating biochemical reactions involving oxidation processes .
Cellular Effects
This compound influences various cellular processes due to its surfactant properties. It can affect cell membrane integrity and permeability, leading to changes in cell signaling pathways and gene expression. The compound’s interaction with cell membranes can disrupt lipid bilayers, potentially altering cellular metabolism and function. Studies have shown that this compound can be used to prepare glucose oxidase enzyme immobilized iodide electrodes, which are employed in glucose concentration detection, indicating its impact on cellular enzymatic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. As a cationic surfactant, it can interact with negatively charged molecules, such as proteins and nucleic acids, leading to changes in their structure and function. The compound’s ability to act as a phase-transfer catalyst in oxidation reactions suggests that it can facilitate the transfer of reactants between different phases, enhancing the efficiency of biochemical reactions . Additionally, this compound’s interaction with glucose oxidase indicates its role in enzyme immobilization and stabilization, which is crucial for various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradationStudies have shown that this compound can maintain its activity over extended periods, making it suitable for use in biochemical assays and industrial applications . The degradation products of the compound and their potential impact on cellular processes need to be carefully evaluated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, the compound may exhibit minimal toxicity and can be used effectively in biochemical assays. At higher doses, this compound may cause adverse effects, including toxicity and disruption of cellular functions. Studies on animal models are essential to determine the threshold levels and safe dosage ranges for the compound’s use in various applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. As a cationic surfactant, it can influence metabolic flux and metabolite levels by altering the activity of enzymes involved in metabolic processes. The compound’s role in the oxidation of hydrocarbons by molecular oxygen suggests its involvement in oxidative metabolic pathways
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s cationic nature allows it to bind to negatively charged molecules, facilitating its transport across cell membranes. Additionally, this compound’s surfactant properties enable it to accumulate in lipid-rich regions, affecting its localization and distribution within cells . Understanding the transport mechanisms and distribution patterns of the compound is crucial for optimizing its use in biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its ability to interact with lipid bilayers and proteins suggests that this compound may localize to membrane-bound organelles, such as the endoplasmic reticulum and mitochondria
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridodecylmethylammonium iodide can be synthesized through the quaternization of tridodecylamine with methyl iodide. The reaction typically involves the following steps:
- Dissolve tridodecylamine in an appropriate solvent such as acetonitrile.
- Add methyl iodide to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Types of Reactions:
Substitution: It undergoes nucleophilic substitution reactions where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Nucleophiles such as chloride, bromide, or hydroxide ions can be used.
Major Products:
Oxidation: The major products depend on the substrate being oxidized.
Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
Tridodecylmethylammonium iodide has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
- Didodecyldimethylammonium bromide
- Tetraethylammonium iodide
- Tetramethylammonium iodide
Comparison: Tridodecylmethylammonium iodide is unique due to its triple long-chain alkyl groups, which enhance its surfactant properties and ability to form micelles. This makes it more effective in applications requiring strong surface activity and phase-transfer catalysis compared to other quaternary ammonium compounds with shorter alkyl chains .
Propriétés
IUPAC Name |
tridodecyl(methyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H78N.HI/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLISGAUAJZAGL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H78IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583626 | |
| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29710-98-3 | |
| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tridodecylmethylammonium iodide interact with surfaces, and what are the implications for protein analysis?
A1: this compound is a triple-chained cationic surfactant that adsorbs onto negatively charged surfaces like fused silica capillaries, forming a semipermanent bilayer coating. [] This coating effectively minimizes protein adsorption during capillary zone electrophoresis, enabling efficient separation and analysis of cationic proteins. [] The long alkyl chains of this compound contribute to the stability of this coating, allowing for multiple runs without the need for frequent regeneration. []
Q2: How does the structure of this compound compare to other surfactants used for similar applications, and how does this impact coating stability?
A2: Compared to double-chained surfactants like didodecyldimethylammonium bromide or dimethylditetradecylammonium bromide, this compound possesses an additional alkyl chain. [] This structural difference results in increased hydrophobicity and lower critical micelle concentration (CMC), leading to enhanced stability of the bilayer coating formed on surfaces. [] Research shows that capillaries coated with this compound maintain their performance for a longer duration compared to those coated with double-chained surfactants. []
Q3: Does the presence of cyclodextrins affect the stability of bilayer coatings formed by this compound?
A3: Research suggests that various neutral cyclodextrins can partially destabilize bilayer coatings formed by this compound. [] The extent of destabilization depends on both the type of cyclodextrin and the specific surfactant used. [] For instance, using 2-hydroxypropyl-β-cyclodextrin (HP-βCD) as the running buffer with a this compound-coated capillary resulted in the most stable bilayer, exhibiting only a minimal decrease in reversed electroosmotic flow over time. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



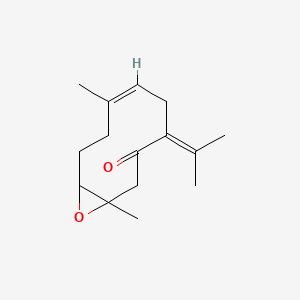
![(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B1258724.png)

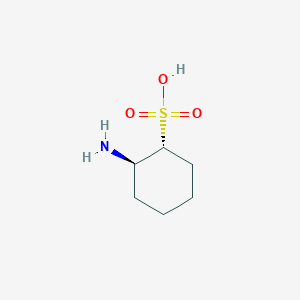
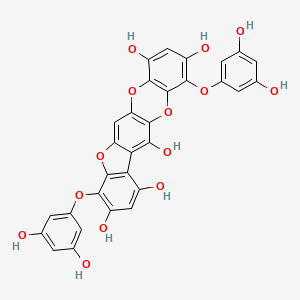


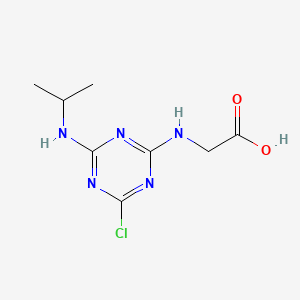
![5-[(2,4,5-Trihydroxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B1258737.png)
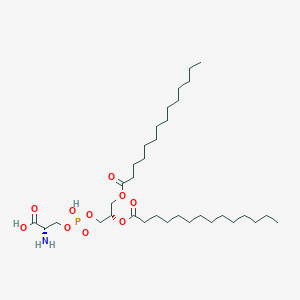
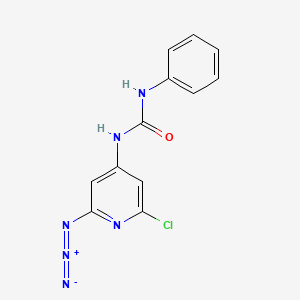
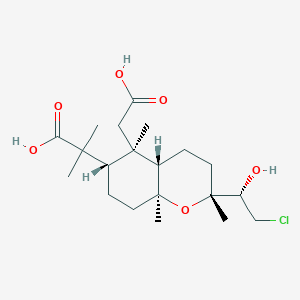
![2-(dimethylamino)-N-[(10E)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1258741.png)
